molecular formula C14H20N4 B14553626 3-Octylpyrido[3,2-E][1,2,4]triazine CAS No. 62188-83-4

3-Octylpyrido[3,2-E][1,2,4]triazine

Cat. No.: B14553626
CAS No.: 62188-83-4
M. Wt: 244.34 g/mol
InChI Key: FVDPZCCLYIEMOH-UHFFFAOYSA-N
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Description

3-Octylpyrido[3,2-E][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. It is characterized by a pyridine ring fused with a triazine ring and an octyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Octylpyrido[3,2-E][1,2,4]triazine typically involves the condensation of appropriate precursors. One common method involves the reaction of pyridine derivatives with triazine precursors under controlled conditions. For instance, the condensation of α-imino esters with isonitrosoacetophenone hydrazones has been reported to yield 1,2,4-triazine derivatives . The reaction conditions often include the use of catalysts such as dicationic molten salts, which facilitate the formation of the desired triazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free conditions or green solvents like ethanol are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Octylpyrido[3,2-E][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while nucleophilic substitution can introduce various functional groups onto the triazine ring .

Scientific Research Applications

3-Octylpyrido[3,2-E][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Octylpyrido[3,2-E][1,2,4]triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways involved depend on the specific biological context and target .

Properties

CAS No.

62188-83-4

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

3-octylpyrido[3,2-e][1,2,4]triazine

InChI

InChI=1S/C14H20N4/c1-2-3-4-5-6-7-10-13-16-12-9-8-11-15-14(12)18-17-13/h8-9,11H,2-7,10H2,1H3

InChI Key

FVDPZCCLYIEMOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=NC2=C(N=CC=C2)N=N1

Origin of Product

United States

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